Hederagonic acid

Descripción general

Descripción

Synthesis Analysis

Hederagonic acid and its derivatives, such as 4-epi-hederagonic acid, have been semi-synthesized from oleanolic acid through multiple steps. The synthesis process for related compounds like arjunolic acid involves around 11 steps with an overall yield of about 10%, while for bayogenin, it involves 14 steps with about 12% overall yield. These syntheses highlight the complex nature and the synthetic challenge posed by hederagonic acid and its analogs (Xiaoan Wen et al., 2010).

Molecular Structure Analysis

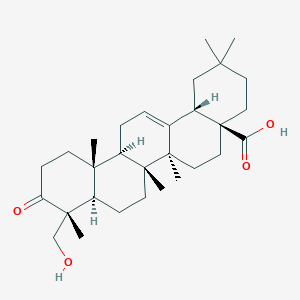

The molecular structure of hederagonic acid is characterized by its pentacyclic framework, which is common among triterpenes. The presence of hydroxy groups at specific positions significantly influences its chemical behavior and biological activity. The structural analyses of hederagonic acid derivatives provide valuable insights into the relationship between structure and function in biological systems.

Chemical Reactions and Properties

Hederagonic acid and its derivatives exhibit moderate glycogen phosphorylase inhibitory activity, with IC50 values ranging from 53-103 μmol·L−1. This activity is associated with the insertion of hydroxy groups into the oleanane skeleton, although this modification tends to be unfavorable for glycogen phosphorylase inhibition. These findings suggest that hederagonic acid can participate in specific chemical reactions that influence biological pathways, such as glycogen metabolism (Xiaoan Wen et al., 2010).

Aplicaciones Científicas De Investigación

Glycogen Phosphorylase Inhibition

Hederagonic acid has been studied for its potential role as a glycogen phosphorylase inhibitor. In a study conducted by Wen et al. (2010), hederagonic acid, along with other natural pentacyclic triterpenes, was synthesized and evaluated for its ability to inhibit glycogen phosphorylase. This study found that hederagonic acid demonstrated moderate inhibitory potency, indicating its potential application in conditions related to glycogen storage or metabolism (Wen, Liu, Zhang, Ni, & Sun, 2010).

Pharmacokinetics and Bioavailability

A study by Rehman et al. (2016) focused on the pharmacokinetic behavior of hederacoside C, a key bioactive component in Hedera helix, which is closely related to hederagonic acid. This study developed a method for determining hederacoside C in rat plasma and found that it was poorly absorbed in the gastrointestinal tract, leading to low bioavailability (Rehman, Choi, Kim, Kim, & Yoo, 2016).

Antimicrobial and Cytotoxic Activities

The research by Yu et al. (2019) identified hederagonic acid among various triterpenoids and saponins isolated from Dipsacus asper. This study found that hederagonic acid exhibited moderate antibacterial activity against Staphylococcus aureus and also displayed potent cytotoxic activities against several tumor cell lines (Yu, Yu, Wang, Bao, Zhu, Yuan, & Zhang, 2019).

Potential Anti-Diabetic Effects

A study by Saleem et al. (2014) on the plants Fagonia cretica and Hedera nepalensis, which contain hederagonic acid, revealed significant dipeptidyl peptidase-4 (DPP-4) inhibitory activity. This suggests the potential for hederagonic acid to have anti-diabetic effects, warranting further investigation (Saleem, Jafri, Ul Haq, Chang, Calderwood, Green, & Mirza, 2014).

Safety and Hazards

Direcciones Futuras

The development of a novel synthetic route to the naturally occurring polyhydroxylated oleanane, Hederagonic acid, forms the core of a bigger endeavor targeting other, higher oxidized members of the oleanane family . The synthetic approach features several multi-step one-pot reactions, allowing a minimization of the number of steps and reducing the preparative effort .

Mecanismo De Acción

Target of Action

Hederagonic acid, a naturally occurring pentacyclic triterpenoid , is related to hederagenin . It has been found to have multiple pharmacological activities against cancers, inflammatory diseases, infectious diseases, metabolic diseases, fibrotic diseases, cerebrovascular and neurodegenerative diseases, and depression . The action targets involved mainly include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp .

Mode of Action

Hederagonic acid and its derivatives combat cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . They antagonize inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .

Biochemical Pathways

Hederagonic acid and its derivatives regulate inflammation-related pathways and targets, such as NF-κB, MAPK, JAK2/STAT3, Keap1-Nrf2/HO-1, and LncRNA A33/Axin2/β-catenin . Moreover, anti-pathogen, anti-metabolic disorder, anti-fibrosis, neuroprotection, and anti-depression mechanisms of hederagonic acid and its derivatives have been partially elucidated .

Pharmacokinetics

It is known that hederagonic acid is a natural oleanane-type saponin Saponins are known for their ability to form complexes with cholesterol, which can affect their absorption and bioavailability

Result of Action

The diverse pharmacological properties of hederagonic acid and its derivatives hold significant implications for future research and development of new drugs derived from hederagonic acid, which can lead to improved effectiveness and safety profiles .

Action Environment

The action environment of hederagonic acid is largely determined by the plant species in which it is found. It has been isolated from several plant species, including Viburnum erubescens, Hydrocotyle ranunculoides, Celastrus orbiculatus, Kalopanax septemlobus, Pulsatilla chinensis, Pulsatilla cernua, and Tripterygium wilfordii The environmental factors of these plants, such as soil quality, climate, and geographical location, may influence the compound’s action, efficacy, and stability

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXZTKJFWJFMJG-AOIBKUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hederagonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of Hederagonic Acid reported in the provided research?

A1: Hederagonic acid has been identified as a glycogen phosphorylase (GP) inhibitor. [, ] This enzyme plays a crucial role in glucose metabolism by breaking down glycogen. Inhibition of GP could be relevant for managing conditions like type 2 diabetes.

Q2: How potent is Hederagonic Acid as a glycogen phosphorylase inhibitor compared to other similar compounds?

A2: Studies show that Hederagonic Acid exhibits moderate potency in inhibiting glycogen phosphorylase, with an IC50 value ranging from 53 to 103 μmol·L−1. [, ] Interestingly, the addition of a 23-hydroxy or 24-hydroxy group to the oleanane skeleton, as seen in Arjunolic Acid and Bayogenin, appears to negatively impact GP inhibition. []

Q3: Can you describe a notable achievement in the synthesis of Hederagonic Acid?

A3: Researchers have developed a concise semisynthetic route to Hederagonic Acid, achieving the shortest synthesis of this oleanane triterpene to date. [, ] This approach involves several multi-step one-pot reactions, minimizing the total number of steps and simplifying the preparation process. Significantly, it utilizes catalytic C–H functionalization at remarkably low temperatures. []

Q4: Besides its role as a GP inhibitor, has Hederagonic Acid demonstrated other biological activities?

A4: Yes, Hederagonic Acid analogs, structurally modified versions of the parent compound, have shown promise as potent anti-inflammatory agents. [] Furthermore, these analogs demonstrated a protective effect against LPS-induced acute lung injury, suggesting their potential therapeutic application in inflammatory diseases. []

Q5: What is the structural characterization of Hederagonic Acid?

A5: While the provided abstracts lack specific spectroscopic data, Hederagonic Acid is an oleanane-type triterpenoid. Its structure is derived from the oleanane skeleton, a common framework found in numerous natural products. Further investigation into resources like PubChem or ChemSpider would provide the molecular formula, weight, and detailed spectroscopic information.

Q6: Has Hederagonic Acid been identified in any natural sources?

A6: Yes, Hederagonic Acid has been isolated from various plant sources. Researchers identified it in the roots of Pulsatilla cernua, a plant used in traditional Chinese medicine. [] Additionally, it was found in Dipsacus azureus [] and the stem bark of Manilkara zapota. [] This suggests a potential for exploring its traditional medicinal uses for modern applications.

Q7: Are there any studies investigating the environmental impact or degradation of Hederagonic Acid?

A7: Currently, the provided research abstracts do not offer information regarding the environmental impact, degradation pathways, or ecotoxicological effects of Hederagonic Acid. Addressing these aspects would require further research and analysis focusing on the compound's fate and potential effects within ecological systems.

Q8: What are the future directions for research on Hederagonic Acid?

A8: Future research on Hederagonic Acid could explore:

- Structure-Activity Relationship (SAR) studies: Systematically modifying the Hederagonic Acid structure to understand the impact on its potency, selectivity, and other pharmacological properties. [, ]

- Pharmacokinetic and Pharmacodynamic (PK/PD) investigations: Studying the absorption, distribution, metabolism, and excretion of Hederagonic Acid to optimize its delivery and understand its behavior in biological systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.